

Physicochemical characteristics of Boc-DL-m-tyrosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-DL-m-tyrosine*

Cat. No.: *B1338370*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **Boc-DL-m-tyrosine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-DL-meta-tyrosine (**Boc-DL-m-tyrosine**) is a protected, non-proteinogenic amino acid derivative. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the controlled and sequential formation of peptide bonds, making it an invaluable tool in Solid-Phase Peptide Synthesis (SPPS).

The "DL" designation indicates that the compound is a racemic mixture of both the D and L enantiomers. The "meta" position of the hydroxyl group on the phenyl ring, as opposed to the "para" position in natural tyrosine, confers unique structural and electronic properties. This modification can lead to peptides and peptidomimetics with altered receptor binding affinities, specificities, and enhanced stability against enzymatic degradation.^[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties

Boc-DL-m-tyrosine is typically a white to off-white crystalline powder.[2] The Boc protecting group enhances its stability and solubility in common organic solvents, which is advantageous for synthetic applications.[2]

A summary of its key physicochemical data is presented below.

Property	Value	Reference
CAS Number	174732-96-8	[3]
Molecular Formula	C ₁₄ H ₁₉ NO ₅	
Molecular Weight	281.3 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	Data not available for the specific m-isomer; Boc-L-tyrosine melts at 133-135 °C.	[4][5]
Solubility	Soluble in organic solvents such as methanol, DMSO, and ethanol; sparingly soluble in water.	[1][2]
Optical Rotation	[α] ²⁰ /D ≈ 0° (as a racemic DL-mixture). For comparison, Boc-DL-tyrosine is 0 ± 1° (c=1 in Dioxane).	

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **Boc-DL-m-tyrosine**. While specific spectra for the DL-m isomer are not readily published, the following tables provide expected characteristic signals based on its structure and data from closely related analogues like Boc-L-tyrosine.[6][7]

Table 2.1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or MeOD)

Protons	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic	6.6 - 7.2	m	4H
-NH (Amide)	~5.0	d or br s	1H
-CH (α -proton)	~4.5	m	1H
-CH ₂ - (β -protons)	2.9 - 3.2	m	2H
-C(CH ₃) ₃ (Boc)	~1.4	s	9H

Table 2.2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or MeOD)

Carbon	Expected Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~175
C=O (Boc)	~156
Aromatic C-OH	~157
Aromatic C-H / C-C	115 - 138
C (Boc Quaternary)	~80
C α	~57
C β	~37
C(CH ₃) ₃ (Boc)	~28

Table 2.3: Expected FT-IR Spectral Data (Method: KBr Pellet)

Functional Group	Expected Absorption Band (cm ⁻¹)	Description
O-H Stretch	3300 - 2500 (broad)	Carboxylic acid
O-H Stretch	3600 - 3300	Phenolic
N-H Stretch	~3350	Urethane
C-H Stretch	3050 - 3000	Aromatic
C-H Stretch	2980 - 2930	Aliphatic (Boc & backbone)
C=O Stretch	~1710	Carboxylic acid dimer
C=O Stretch	~1690	Urethane (Boc group)
C=C Stretch	1600, 1500, 1450	Aromatic ring

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and characterization of **Boc-DL-m-tyrosine**.

Synthesis of Boc-DL-m-tyrosine

This protocol describes the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).^{[7][8]}

Materials:

- DL-m-tyrosine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dioxane and Water (or THF and Water)
- Ethyl acetate

- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

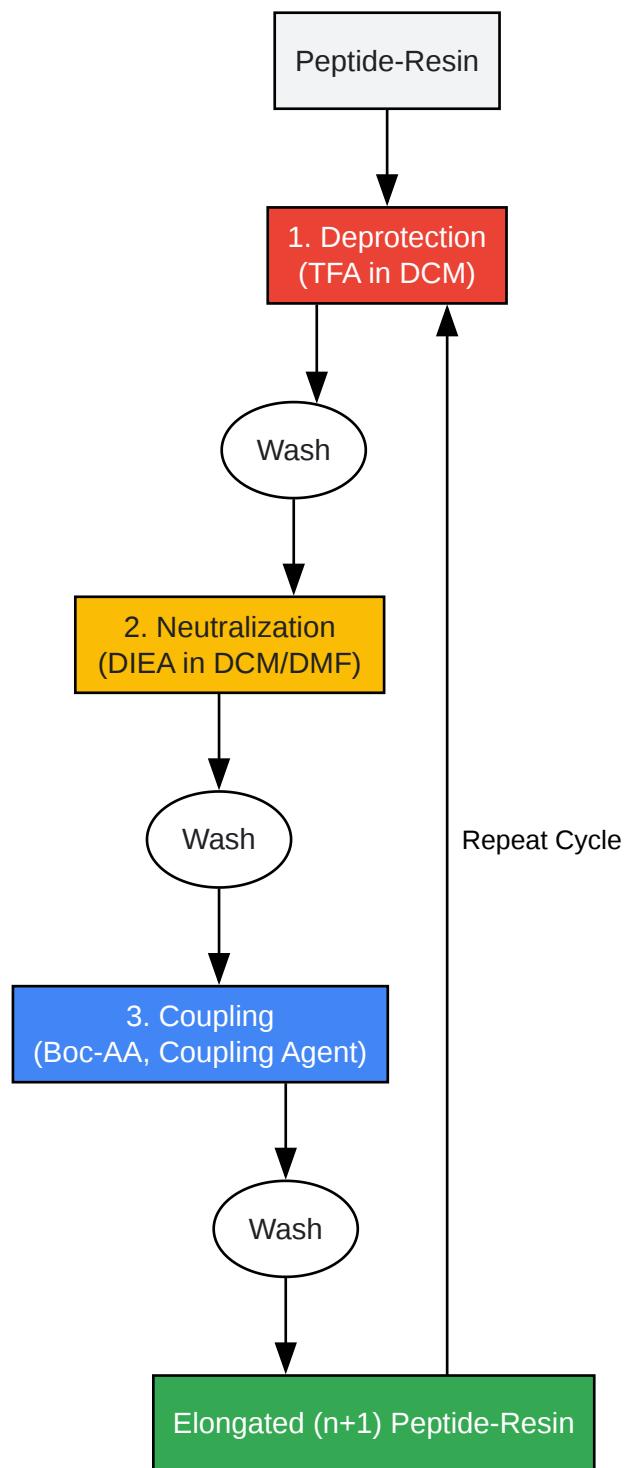
- Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 equivalents). Stir the mixture at room temperature until a clear solution is obtained.
- Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
- Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled reaction mixture over 30 minutes.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O and other non-polar impurities.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.
- Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
- Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white foam or solid.^[7]
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure **Boc-DL-m-tyrosine**.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified **Boc-DL-m-tyrosine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use standard parameters for ¹H and ¹³C{¹H} acquisitions.

FT-IR Spectroscopy (KBr Pellet Method):[6]

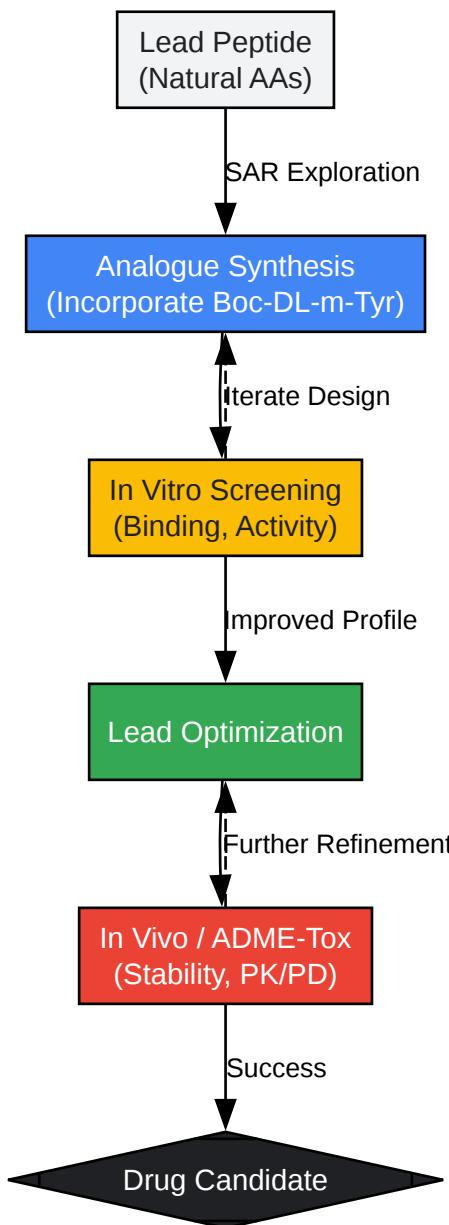

- Sample Preparation: Grind 1-2 mg of the dry, purified product with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
- Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Applications in Research and Drug Development

Boc-DL-m-tyrosine is primarily used as a specialized building block in the synthesis of peptides and other complex organic molecules.

Role in Peptide Synthesis

The Boc group provides temporary protection of the α -amino group, which is essential for the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[9] The use of an unnatural amino acid like m-tyrosine allows for the creation of novel peptides with potentially enhanced properties such as increased resistance to proteolysis, which can improve in-vivo half-life.[1] The workflow for incorporating a Boc-protected amino acid in SPPS follows a well-defined cycle.



[Click to download full resolution via product page](#)

Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Utility in Drug Discovery

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacological profiles.[10] Modifying a lead peptide sequence with **Boc-DL-m-tyrosine** in place of a natural amino acid can influence its conformation, receptor binding, and metabolic stability. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates for potency, selectivity, and durability.

[Click to download full resolution via product page](#)

Caption: Conceptual drug discovery workflow using unnatural amino acids for lead optimization.

Conclusion

Boc-DL-m-tyrosine is a synthetically valuable derivative of tyrosine, distinguished by its Boc-protected amine and the meta-position of its hydroxyl group. Its well-defined physicochemical properties and the established protocols for its synthesis and incorporation make it a powerful tool for researchers. Its primary application lies in the construction of novel peptides and peptidomimetics, enabling the systematic modification of biological molecules to enhance their therapeutic potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
- 5. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Physicochemical characteristics of Boc-DL-m-tyrosine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338370#physicochemical-characteristics-of-boc-dl-m-tyrosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com